5-Chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one
Overview
Description
SL-164, also known as dicloqualone, is a chemical compound that serves as an analogue of methaqualone. It was developed in the late 1960s by a research team at Sumitomo. SL-164 shares similar properties with methaqualone, including sedative, hypnotic, and anticonvulsant effects. it was never introduced to the clinical market for medical applications due to its higher risk of convulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
SL-164, or 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one, is synthesized through a multi-step process involving the reaction of 2-methyl-4-chloroaniline with phosgene to form 2-methyl-4-chlorophenyl isocyanate. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to yield SL-164 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
SL-164 undergoes various chemical reactions, including:
Oxidation: SL-164 can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert SL-164 to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and halogen-substituted compounds .
Scientific Research Applications
SL-164 has been studied for its sedative, hypnotic, and anticonvulsant properties
Chemistry: As a model compound for studying quinazolinone derivatives.
Biology: Investigating its effects on the central nervous system.
Medicine: Potential use as a sedative or anticonvulsant, although not clinically approved.
Industry: Possible use in the synthesis of other pharmacologically active compounds
Mechanism of Action
SL-164 exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
SL-164 is similar to other methaqualone analogues, such as:
Methaqualone: Known for its sedative and hypnotic effects.
Etaqualone: Another analogue with similar properties.
2-Methoxyqualone: A recently discovered analogue with potential recreational use .
Uniqueness
SL-164 is unique due to its higher risk of convulsions compared to other methaqualone analogues. This has limited its clinical use but makes it an interesting compound for research into the safety and efficacy of sedative-hypnotic drugs .
Properties
IUPAC Name |
5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIHLOHNUGOCTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188313 | |
Record name | SL-164 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3476-88-8 | |
Record name | 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SL-164 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SL-164 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SL-164 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ54T3QL7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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